molecular formula C27H22N6O3S2 B2382273 3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide CAS No. 1040916-99-1

3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2382273
CAS No.: 1040916-99-1
M. Wt: 542.63
InChI Key: LENCHSZOWJXITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic heteroaromatic system with an imidazo[1,2-c]quinazoline core fused to a pyrido[1,2-a]pyrimidin-4-one moiety via a methylsulfanyl bridge at position 5. The 2-position of the quinazoline ring is substituted with a 3-oxo propanamide chain, terminating in an N-(thiophen-2-ylmethyl) group.

The methylsulfanyl bridge likely enhances solubility and influences conformational flexibility, while the thiophen-2-ylmethyl group may contribute to hydrophobic interactions in biological systems. Such structural complexity is characteristic of compounds targeting enzymes or receptors requiring multi-point binding, such as kinases or epigenetic regulators .

Properties

IUPAC Name

3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O3S2/c34-23(28-15-18-6-5-13-37-18)11-10-21-26(36)33-25(30-21)19-7-1-2-8-20(19)31-27(33)38-16-17-14-24(35)32-12-4-3-9-22(32)29-17/h1-9,12-14,21H,10-11,15-16H2,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCHSZOWJXITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=O)N5C=CC=CC5=N4)CCC(=O)NCC6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide is a complex organic molecule that integrates multiple heterocyclic systems. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.

Structural Overview

The compound features a unique combination of structural elements:

  • Imidazoquinazoline core
  • Pyrido-pyrimidine moiety
  • Sulfanyl linkage
    These components suggest potential for significant biological activity, particularly in the fields of medicinal chemistry and drug development.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activity . For instance, derivatives of imidazoquinazoline have shown promising results in inhibiting the proliferation of various cancer cell lines, including:

  • HCC827 (human non-small cell lung cancer)
  • A549 (human lung adenocarcinoma)
    These compounds function primarily through the inhibition of critical signaling pathways such as the PI3K/AKT pathway, which is vital for cancer cell survival and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties . Similar pyrido[1,2-a]pyrimidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance its interaction with microbial targets .

Anti-inflammatory Effects

Preliminary studies indicate that this compound could possess anti-inflammatory properties , which are common among heterocyclic compounds. This effect may be mediated through the modulation of inflammatory cytokines and pathways .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The imidazoquinazoline core is known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : The compound may alter receptor signaling pathways, particularly those involved in cell growth and inflammation.
  • DNA Interaction : Some studies suggest that similar compounds can interfere with DNA replication or repair processes, contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on related compounds to identify key structural features that enhance biological activity:

CompoundStructural FeaturesBiological Activity
4-OxoquinazolineQuinazoline coreAnticancer
Pyrido[1,2-a]pyrimidinePyridine and pyrimidine ringsAntimicrobial
ImidazoquinolineImidazole and quinoline ringsEnzyme inhibition

This analysis reveals that modifications to specific positions on the core structure can significantly impact activity levels against various biological targets .

Recent Research Insights

Recent studies have highlighted the synthesis and evaluation of novel derivatives based on this compound's framework. For example, a derivative was shown to inhibit PI3Kα with an IC50 value of 1.94 nM, indicating strong potential for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Structural Similarity and Heterocyclic Cores

The compound’s structural analogs are categorized based on core heterocycles and substituents:

Compound Name/ID Core Structure Key Substituents Synthesis Method Reference
Target Compound Imidazo[1,2-c]quinazoline + pyrido[1,2-a]pyrimidin-4-one - 5-(Methylsulfanyl)-linked pyrido-pyrimidinone
- N-(thiophen-2-ylmethyl)propanamide
Likely multi-step heterocyclization
Compound 9 () Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine - 4-Methoxyphenyl
- Phenylhydrazinecarbothioamide-derived triazole
Hydrazide cyclization with NaOH
Compound 3f () Imidazo[1,2-a]pyrimidine - Morpholinophenyl
- Acrylamide at 3-phenyl
Similar to 3a (exact method unspecified)
Compound 8 () Triazolo[4,3-a]quinazoline - Thioacetamido esters (e.g., methyl/ethyl valinate) Amine + ethyl carboxylate reaction
Compound Imidazo[1,2-c]quinazoline - Cyclohexyl-methyl amide
- Sulfanyl-linked ethylamide
Unspecified

Key Observations :

  • Core Diversity: While the target compound uses a fused imidazo[1,2-c]quinazoline-pyrido-pyrimidinone system, analogs like Compound 9 () prioritize pyrrolo-thiazolo-pyrimidine cores, which lack the quinazoline component. This difference may affect π-π stacking and hydrogen-bonding capabilities .
  • Substituent Variability: The target’s thiophen-2-ylmethyl group distinguishes it from phenyl (Compound 9) or morpholinophenyl (Compound 3f) substituents. Thiophene’s electron-rich aromatic system could enhance binding to metalloenzymes or aryl hydrocarbon receptors compared to purely hydrocarbon substituents .
  • Sulfur Linkages : The methylsulfanyl bridge in the target contrasts with thioacetamido () or sulfonyl () groups in analogs. Sulfur atoms in these positions modulate redox activity and solubility .
Computational Similarity and Bioactivity Implications
  • Tanimoto Coefficients : Using fingerprint-based metrics (e.g., MACCS, Morgan fingerprints), the target compound would likely show low similarity (<50%) to triazoloquinazolines () due to divergent core structures but higher similarity (~60–70%) to imidazo[1,2-a]pyrimidines () .
  • Bioactivity Clustering: Compounds with imidazo-pyrimidine/quinazoline cores often cluster into kinase inhibitors or epigenetic modulators. The target’s pyrido-pyrimidinone moiety may confer selectivity for ATP-binding pockets, as seen in related kinase inhibitors .
Physicochemical Properties
  • LogP and Solubility : The methylsulfanyl and thiophene groups may increase hydrophobicity (LogP ~3.5) compared to triazoloquinazolines with ester substituents (LogP ~2.0–2.5) .

Q & A

Q. What are the key synthetic routes for this compound, and what critical intermediates are involved?

The synthesis involves multi-step organic reactions:

  • Cyclocondensation : Formation of the imidazo[1,2-c]quinazolinone core via cyclization under acidic or basic conditions.
  • Thioether linkage : Introduction of the [(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl] group using nucleophilic substitution (e.g., thiol displacement of halides).
  • Amide coupling : Final N-(thiophen-2-ylmethyl)propanamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt). Key intermediates include the thiol-functionalized pyridopyrimidine and the activated ester of propanamide. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and functional group integration (e.g., thiophene protons at δ 6.8–7.5 ppm, amide NH signals) .
  • Mass spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What in vitro assays are used to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Dose-response studies against kinases or proteases (IC50 determination via fluorometric/colorimetric substrates) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield .
  • In-situ monitoring : TLC or inline NMR to track intermediate formation and adjust reaction parameters dynamically .
  • Catalyst selection : Use of Pd/C or CuI for cross-coupling steps to reduce byproducts .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell line provenance, assay buffers) .
  • Dose-response curves : Validate potency thresholds and Hill slopes to assess efficacy reproducibility .
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of divergent results .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : Identify binding poses with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .

Q. How to address regioselectivity challenges during heterocycle formation?

  • Directing groups : Use nitro or methoxy substituents to steer cyclization regiochemistry .
  • Microwave-assisted synthesis : Enhance kinetics of desired pathways to minimize isomers .

Q. What strategies improve compound stability under physiological conditions?

  • pH stability studies : Monitor degradation via HPLC in buffers (pH 1–9) to identify labile bonds (e.g., amide hydrolysis) .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life .

Q. How do heterocyclic moieties influence bioactivity?

  • Thiophene : Enhances π-π stacking with aromatic residues in target proteins .
  • Pyridopyrimidine : Participates in hydrogen bonding via carbonyl groups .
  • Imidazoquinazolinone : Contributes to planar rigidity, improving membrane permeability .

Q. What crystallographic tools validate the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Use SHELX software for refinement (e.g., SHELXL for small-molecule resolution) .
  • Twinned data handling : Apply SHELXD/SHELXE for challenging crystallographic phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.